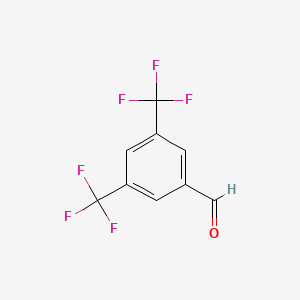

3,5-Bis(trifluoromethyl)benzaldehyde

描述

Significance of Aromatic Aldehydes in Synthetic Methodologies

Aromatic aldehydes are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of molecular architectures. The aldehyde functional group, with its electrophilic carbonyl carbon, is amenable to a wide range of chemical transformations. This reactivity allows for the construction of complex molecules from relatively simple starting materials.

Key synthetic methodologies that utilize aromatic aldehydes include:

Nucleophilic Addition Reactions: The carbonyl group of aromatic aldehydes readily undergoes attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form secondary alcohols.

Wittig Reaction: This reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents). The reaction of an aromatic aldehyde with a Wittig reagent leads to the formation of a styrenyl derivative with a defined double bond geometry.

Corey-Fuchs Reaction: This two-step transformation converts aldehydes into terminal alkynes. The aldehyde is first treated with carbon tetrabromide and triphenylphosphine (B44618) to yield a 1,1-dibromoalkene, which is then converted to the alkyne upon treatment with a strong base like n-butyllithium. jk-sci.comwikipedia.org

Reductive Amination: Aromatic aldehydes can be converted to amines through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. This is a fundamental transformation in the synthesis of many nitrogen-containing compounds.

Condensation Reactions: Aldehydes participate in various condensation reactions, such as the aldol (B89426) condensation and Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds and other functionalized molecules.

The utility of aromatic aldehydes extends to their use as starting materials for the synthesis of heterocycles, polymers, and various fine chemicals.

The Role of Trifluoromethylation in Chemical Design and Reactivity

The introduction of trifluoromethyl (-CF3) groups into organic molecules, a process known as trifluoromethylation, has become a pivotal strategy in medicinal chemistry, agrochemistry, and materials science. The trifluoromethyl group possesses unique electronic and steric properties that can profoundly influence the biological and physical characteristics of a molecule.

Key impacts of trifluoromethylation include:

Electronic Effects: The -CF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This property can significantly alter the electron density of an aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. In the case of 3,5-bis(trifluoromethyl)benzaldehyde, the two -CF3 groups render the aldehyde carbonyl carbon more electrophilic, enhancing its reactivity towards nucleophiles.

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve the ability of a molecule to cross cell membranes. This is a critical factor in the design of pharmaceuticals and agrochemicals, as it can enhance their bioavailability and efficacy.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. Incorporating -CF3 groups into a drug candidate can increase its half-life in the body, leading to improved pharmacokinetic profiles.

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to biological targets.

The presence of two trifluoromethyl groups in this compound not only modulates the reactivity of the aldehyde but also makes it a valuable synthon for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into larger, more complex molecules.

Overview of Research Trajectories for this compound

Research involving this compound has been diverse, reflecting its utility as a versatile building block. Key areas of investigation include its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiguidechem.com

In the realm of medicinal chemistry , the 3,5-bis(trifluoromethyl)phenyl group is a common structural motif in a number of bioactive compounds. The unique properties conferred by the two trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity, make this moiety attractive for drug design. This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. For example, it has been utilized in the synthesis of precursors for cinacalcet, a calcimimetic agent.

In agrochemical research , the development of new pesticides and herbicides often relies on the incorporation of fluorinated functional groups to enhance potency and environmental persistence. The 3,5-bis(trifluoromethyl)phenyl scaffold has been explored in the design of novel agrochemicals, with this compound acting as a convenient entry point for its incorporation.

The field of materials science has also seen the application of this compound. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs). ontosight.ai The electron-withdrawing nature of the trifluoromethyl groups can be exploited to tune the electronic properties of organic materials, leading to improved device performance. Furthermore, this aldehyde has been used in the synthesis of meso-substituted porphyrins, which have applications in catalysis, sensing, and photodynamic therapy. sigmaaldrich.com

Recent research has also explored the use of derivatives of this compound in organocatalysis . For instance, 3,5-bis(trifluoromethyl)phenylammonium triflate has been developed as a green and efficient catalyst for multicomponent reactions, such as the synthesis of indeno[1,2-b]pyridine derivatives. jourcc.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H4F6O |

| Molecular Weight | 242.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 37 °C at 1.3 mmHg |

| Density | 1.469 g/mL at 25 °C |

| Refractive Index | n20/D 1.422 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWLIXZSDPXYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193141 | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-95-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 3,5 Bis Trifluoromethyl Benzaldehyde and Its Precursors

Direct Synthetic Approaches to 3,5-Bis(trifluoromethyl)benzaldehyde

Direct approaches to synthesizing this compound primarily involve the introduction of a formyl group onto the 1,3-bis(trifluoromethyl)benzene (B1330116) scaffold or the oxidation of a precursor at the benzylic position.

Formylation reactions represent a direct method for the introduction of an aldehyde functional group onto an aromatic ring. One documented pathway involves the reaction of a brominated trifluoromethylbenzene derivative with N-methylformamide. guidechem.com While classic formylation methods like the Gattermann-Koch reaction are known for aromatic compounds, specific applications to 1,3-bis(trifluoromethyl)benzene require tailored conditions due to the electron-withdrawing nature of the trifluoromethyl groups. google.com

Another relevant, though indirect, formylation approach involves the use of an organometallic intermediate. A process for preparing the corresponding 3,5-bis(trifluoromethyl)benzyl alcohol involves the reaction of a 3,5-bis(trifluoromethyl)-phenyl magnesium halide with solid paraformaldehyde. google.com This benzyl (B1604629) alcohol can then be oxidized to the target aldehyde.

The oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol is a common and effective method for the preparation of this compound. This transformation is a standard procedure in organic synthesis, where a primary alcohol is converted to an aldehyde. Various oxidizing agents can be employed for this purpose.

Recent advancements in oxidation technology include the use of photocatalysis. For instance, bismuth vanadate (B1173111) nanoparticles have been shown to be selective heterogeneous photocatalysts for the oxidation of benzyl alcohols to their corresponding benzaldehydes under blue LED irradiation. whiterose.ac.uk While this has been demonstrated for various substituted benzyl alcohols, the principle is applicable to 3,5-bis(trifluoromethyl)benzyl alcohol. whiterose.ac.ukacs.org Over-oxidation to the carboxylic acid can be a competing reaction, and conditions must be optimized to favor aldehyde formation. whiterose.ac.uk

Synthesis of Key Intermediates

The synthesis of this compound often proceeds through the preparation of key intermediates, which are then converted to the final product. These intermediates are also valuable compounds in their own right for various synthetic applications.

3,5-Bis(trifluoromethyl)benzyl halides, such as the bromide and chloride derivatives, are important precursors. The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide can be achieved from this compound in a two-step process. guidechem.com The first step involves the reduction of the aldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). guidechem.com The subsequent step is the bromination of the alcohol, which can be accomplished using reagents such as triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). guidechem.com

Alternatively, 3,5-bis(trifluoromethyl)benzyl halides can be prepared by the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol with a hydrogen halide (HX). google.com The choice between the benzyl chloride or bromide can be a critical decision in subsequent manufacturing processes, for example, in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene. acs.org

Table 1: Synthesis of 3,5-Bis(trifluoromethyl)benzyl bromide

| Step | Starting Material | Reagents | Product | Source |

|---|---|---|---|---|

| 1. Reduction | This compound | Sodium borohydride (NaBH₄), Methanol (B129727) | 3,5-Bis(trifluoromethyl)benzyl alcohol | guidechem.com |

| 2. Bromination | 3,5-Bis(trifluoromethyl)benzyl alcohol | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Toluene | 3,5-Bis(trifluoromethyl)benzyl bromide | guidechem.com |

1-Bromo-3,5-bis(trifluoromethyl)benzene is a highly versatile starting material for the synthesis of this compound and other derivatives. nbinno.comontosight.ai Its preparation is well-documented and involves the direct bromination of 1,3-bis(trifluoromethyl)benzene. google.com

A patented process describes the reaction of 1,3-bis(trifluoromethyl)benzene with a brominating agent, 1,3-dibromo-5,5-dimethylhydantoin, in a mixture of glacial acetic acid and concentrated sulfuric acid. google.com This method offers high regioselectivity for the desired product. google.com The presence of two trifluoromethyl groups provides significant chemical stability to this intermediate. nbinno.com This aryl bromide is a key building block for creating more complex molecules through reactions like cross-coupling. ontosight.ai It is also used to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which serves as a stabilizing counterion for electrophilic cations. medchemexpress.comsigmaaldrich.com

Table 2: Synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene

| Starting Material | Brominating Agent | Solvent/Acid | Reaction Temperature | Product | Source |

|---|---|---|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin | Glacial acetic acid and 96% Sulfuric acid | ~40-50 °C | 1-Bromo-3,5-bis(trifluoromethyl)benzene | google.com |

Advanced Synthetic Techniques

In addition to traditional batch processing, advanced synthetic techniques are being developed to improve the safety, efficiency, and scalability of processes involving these compounds. One such technique is microflow chemistry. A process to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from 3,5-bis-(trifluoromethyl)benzyl chloride has been optimized for operation in a microcapillary tube reactor. acs.org This approach enhances the safety profile by mitigating the risks associated with the formation of toxic and explosive hydrazoic acid in conventional batch reactors. acs.org

Microflow Synthesis for Enhanced Process Safety and Efficiency

The synthesis of aromatic aldehydes, including this compound, can be achieved through the oxidation of the corresponding benzyl alcohol. Traditional batch processing for such oxidations, like the Swern oxidation, often requires cryogenic temperatures (e.g., -70°C) to control the highly exothermic reaction and prevent side product formation. tubitak.gov.tr These extreme conditions pose significant challenges for industrial-scale production, including high energy costs and safety risks associated with thermal runaways. Microflow reactor technology offers a compelling solution to these challenges by providing superior heat and mass transfer, which allows for safer operation at elevated temperatures and significantly reduced reaction times. tubitak.gov.trresearchgate.net

A well-documented analogue, the synthesis of benzaldehyde (B42025) via Swern oxidation of benzyl alcohol, has been successfully translated from a batch process to a continuous flow microreactor system. tubitak.gov.tr In this process, dimethyl sulfoxide (B87167) (DMSO) serves as the oxidant, and an activating agent such as oxalyl chloride is used. The precursor, 3,5-Bis(trifluoromethyl)benzyl alcohol, would be pumped through a microreactor and mixed with the pre-cooled oxidant/activator stream. The small channel dimensions of the microreactor ensure rapid and efficient heat dissipation, enabling the reaction to be conducted at temperatures as high as 15°C, a dramatic improvement over the -70°C required in batch mode. tubitak.gov.tr This elevation in operating temperature is possible because the risk of hazardous thermal accumulation is virtually eliminated.

Furthermore, the residence time of reactants within the microreactor is reduced from hours to mere milliseconds. tubitak.gov.tr This rapid processing not only increases throughput but also minimizes the formation of degradation byproducts, leading to higher selectivity and product purity. In the analogous benzaldehyde synthesis, yields of 84.7% with a selectivity of 98.5% were achieved under optimized microflow conditions. tubitak.gov.tr These findings underscore the potential of microflow synthesis for the safe, efficient, and scalable production of this compound.

Table 1: Comparison of Batch vs. Microflow Swern Oxidation for Benzaldehyde Synthesis

| Parameter | Conventional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Temperature | -70°C | 5°C to 19°C |

| Residence Time | Several hours | Milliseconds |

| Yield (Benzaldehyde) | Variable, operator dependent | 84.7% |

| Selectivity (Benzaldehyde) | Variable | 98.5% |

| Safety Profile | Risk of thermal runaway | Enhanced heat transfer, improved safety |

Phase-Transfer Catalysis in this compound Derivative Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology for synthesizing derivatives from organic compounds like this compound. This technique facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports a reactant (often an anion) from one phase to the other, where it can react with the organic substrate. researchgate.net This approach is particularly valuable for condensation reactions like the Wittig-Horner or Knoevenagel reactions, which are used to synthesize stilbene (B7821643) derivatives from aldehydes. researchgate.netrsc.orgresearchgate.net

The synthesis of stilbene derivatives from this compound can be performed under PTC conditions. In a typical Knoevenagel condensation, the aldehyde, dissolved in an organic solvent, is reacted with a compound containing an active methylene (B1212753) group, such as phenylacetonitrile (B145931) or p-nitrotoluene. researchgate.net A solid base, like potassium carbonate, is used to deprotonate the active methylene compound. The phase-transfer catalyst then transports the resulting carbanion from the solid or aqueous phase into the organic phase to react with the this compound, ultimately forming the corresponding stilbene derivative. researchgate.net

Similarly, the Wittig-Horner reaction, which uses a phosphonate (B1237965) carbanion to convert aldehydes into alkenes, can be effectively conducted under solid-liquid PTC conditions. rsc.orgorganic-chemistry.orgpsu.edu This method avoids the need for strong, hazardous bases in homogenous solution. Research on analogous reactions with benzaldehyde has shown that using solid potassium carbonate as the base and a catalyst like poly(ethylene glycol) can lead to high conversion rates. rsc.orgpsu.edu The use of PTC in these derivative syntheses offers several advantages, including milder reaction conditions, increased yields by suppressing side reactions (like the Cannizzaro reaction), and simpler workup procedures. researchgate.net

Table 2: Representative Conditions for PTC-Mediated Synthesis of Stilbene Derivatives from Benzaldehydes

| Reaction Type | Aldehyde Substrate | Reagent | Base | Catalyst | Solvent | Yield |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde | p-Nitrotoluene | Potassium Hydroxide (solid) | TBAB | Toluene | >90% |

| Knoevenagel Condensation | Benzaldehyde | Phenylacetonitrile | Potassium Carbonate (solid) | 18-Crown-6 | Toluene | 100% Conversion |

| Wittig-Horner Reaction | Aromatic Aldehydes | Triethyl phosphonoacetate | Potassium Carbonate (solid) | Carbowax 6000 | Gas-Liquid (solvent-free) | High Conversion |

Reactivity and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Benzaldehyde

Participation in Electrophilic Aromatic Substitution Reactions

The presence of two trifluoromethyl groups has a profound effect on the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com This property deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to unsubstituted benzene.

The strong deactivating nature of the trifluoromethyl groups means that electrophilic substitution reactions on 3,5-bis(trifluoromethyl)benzaldehyde require harsh reaction conditions. When substitution does occur, the incoming electrophile is directed to the positions meta to the existing substituents (i.e., positions 2, 4, and 6). This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack. youtube.com The resonance structures of the intermediate carbocation (the sigma complex) show that attack at the ortho or para position would place a positive charge on the carbon atom directly bonded to an electron-withdrawing -CF3 group, which is a highly destabilized arrangement. youtube.com In contrast, meta attack ensures the positive charge is not located adjacent to the substituted carbons, resulting in a more stable intermediate. youtube.com

Carbonyl Reactivity and Derivatization

The aldehyde functional group (-CHO) in this compound is the primary site for a variety of nucleophilic addition and condensation reactions.

Like other aldehydes, this compound readily undergoes condensation reactions with primary amines and other nitrogen-containing compounds to form imines (Schiff bases). This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. These reactions are fundamental in the synthesis of various organic molecules and ligands.

A specific and important class of condensation reactions is the formation of hydrazones through the reaction of this compound with hydrazine (B178648) or its derivatives. Hydrazones are valuable intermediates in organic synthesis. For instance, hydrazones derived from trifluoromethylated benzaldehydes can be utilized in the synthesis of more complex heterocyclic structures or as precursors for other functional groups. nih.govorganic-chemistry.org Research has shown that hydrazones can participate in further transformations, such as defluoroalkylation reactions with trifluoromethylarenes, providing access to pharmaceutically relevant scaffolds like benzylic difluoroarylethylamines. nih.gov The resulting hydrazone products can be selectively cleaved to yield valuable amine compounds. nih.gov

Metal-Catalyzed Transformations Involving this compound

The unique electronic properties of this compound make it a useful substrate in various metal-catalyzed cross-coupling and annulation reactions.

Ruthenium(II) catalysts have been effectively used to achieve novel synthetic transformations involving this compound. One notable example is the intermolecular [3+2] annulation between o-toluic acid and this compound to yield isobenzofuranone derivatives. acs.org Theoretical studies using density functional theory (DFT) have elucidated the mechanism of this transformation. acs.orgnih.gov The reaction's success is highly dependent on the specific Ru(II) catalyst and ligands used. For instance, the addition of a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3) can dramatically increase the reaction yield from modest to nearly quantitative. acs.org

| Catalyst System | Yield of Isobenzofuranone (3a) |

|---|---|

| Ru(II) catalyst without PCy3 | 30% |

| Ru(II) catalyst with PCy3 | 99% |

The mechanism of the Ru(II)-catalyzed annulation reaction is a prime example of a transition-metal-catalyzed C-H bond activation. acs.orgnih.govacs.org The proposed catalytic cycle involves several key steps:

C-H Bond Activation : The active catalyst, proposed to be Ru(OAc)2(PCy3), facilitates the activation of a C-H bond in the ortho-methyl group of o-toluic acid. acs.orgnih.gov This step forms a five-membered cycloruthenium intermediate.

Aldehyde Insertion : The this compound molecule then coordinates to the ruthenium center. This is followed by the insertion of the aldehyde's carbonyl group into the ruthenium-carbon bond, leading to C-C bond formation. acs.orgnih.gov

Lactonization and Product Formation : An intramolecular lactonization event occurs, forming the final isobenzofuranone product. acs.orgnih.gov

Catalyst Regeneration : The product is released, and the active ruthenium catalyst is regenerated to re-enter the catalytic cycle. acs.orgnih.gov

The involvement of an acetate (B1210297) ligand is suggested to assist in the final product separation. nih.gov This mechanistic pathway highlights how the catalyst overcomes the high energy barrier typically associated with breaking inert C-H bonds, enabling a direct and efficient route to complex molecules. acs.org

Ru(II)-Catalyzed Intermolecular Annulation Reactions

Aldehyde Carbonyl Insertion and C-C Coupling

While direct carbonyl insertion of this compound is not extensively detailed, the principles of carbonyl insertion are relevant to the reactivity of boranes, for which this aldehyde is a critical precursor. In related systems, the insertion of a carbonyl group into a metal-hydride or metal-carbon bond is a key step in forming new C-C bonds. For instance, some zwitterionic compounds have been shown to react with benzaldehyde (B42025) to effect carbonyl insertion into a B-H bond. bris.ac.uk This type of reactivity is foundational to understanding how boranes, including those derived from this compound, can facilitate complex bond formations. The carbonylation of alkyl boranes, for example, involves the migration of an alkyl group from boron to the carbon of carbon monoxide, a process analogous to carbonyl insertion that ultimately forms new C-C bonds. ic.ac.uk

Influence of Catalyst Structure and Ligands on Reaction Mechanisms

The structure of catalysts derived from this compound, particularly tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349), has a profound impact on reaction mechanisms and efficiency. This borane (B79455) is a more powerful Lewis acid than the widely used tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.org This enhanced Lewis acidity is crucial for activating substrates in reactions like transfer hydrogenation.

In organoborane-catalyzed reactions, the substituents on the borane catalyst dictate its ability to activate aldehydes and facilitate subsequent steps. For example, in the transfer hydrogenation of benzaldehyde, the superior catalytic activity of tris[3,5-bis(trifluoromethyl)phenyl]borane compared to other boranes like B(C₆F₅)₃, trifluoroborane etherate, or triphenylborane (B1294497) is well-documented. rsc.orgrsc.org The association constants and Gibbs free energies, investigated by ¹H NMR, confirm that the 3,5-bis(trifluoromethyl)phenyl groups create a highly electron-deficient boron center, leading to stronger activation of the aldehyde. rsc.orgrsc.org This structural feature ensures that the catalytic cycle proceeds smoothly, favoring the desired hydrogenation pathway. rsc.org

Organoborane-Catalyzed Transfer Hydrogenation of Aldehydes

Organoborane-catalyzed transfer hydrogenation is a significant area where derivatives of this compound play a pivotal role. This metal-free reduction method uses a borane catalyst to transfer a hydride from a donor molecule, such as a Hantzsch ester, to an aldehyde, yielding an alcohol. rsc.orgrsc.org

The initial and crucial step in the transfer hydrogenation mechanism is the activation of the aldehyde by the borane catalyst. rsc.orgrsc.org The Lewis acidic boron center coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a hydride. Stoichiometric NMR experiments have demonstrated that this activation process is the first key step in the reaction sequence. rsc.orgrsc.org The efficiency of this activation is highly dependent on the Lewis acidity of the borane catalyst. Tris[3,5-bis(trifluoromethyl)phenyl]borane is particularly effective due to its strong electron-withdrawing groups, which enhance its ability to activate the aldehyde. rsc.org

| Borane Catalyst | Structure | Relative Catalytic Activity in Benzaldehyde Hydrogenation | Key Feature |

|---|---|---|---|

| Tris[3,5-bis(trifluoromethyl)phenyl]borane | B(C₆H₃(CF₃)₂)₃ | Superior | Highly electron-deficient boron center enhances Lewis acidity. rsc.orgrsc.org |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | High | Strong Lewis acid, commonly used in FLP chemistry. rsc.org |

| Trifluoroborane etherate | BF₃·O(C₂H₅)₂ | Moderate | Common Lewis acid, but less active in this specific reaction. rsc.org |

| Triphenylborane | B(C₆H₅)₃ | Low | Weaker Lewis acidity compared to fluorinated analogues. rsc.org |

Cooperative Reactivity in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically hindered from forming a classical adduct. bris.ac.ukresearchgate.net This unquenched reactivity allows them to activate small molecules, most notably H₂. Tris[3,5-bis(trifluoromethyl)phenyl]borane, derived from the title aldehyde, is a powerful Lewis acid component in FLPs. rsc.org It can form an FLP with sterically hindered bases like 2,2,6,6-tetramethylpiperidine, and this pair is capable of cleaving dihydrogen (H₂). rsc.org The combined Lewis acidity and basicity of the FLP must reach a certain threshold to facilitate this activation. bris.ac.uk The enhanced Lewis acidity of tris[3,5-bis(trifluoromethyl)phenyl]borane makes it particularly effective in this role, expanding the scope of metal-free hydrogen activation and other small molecule transformations. rsc.orgresearchgate.net

Applications of 3,5 Bis Trifluoromethyl Benzaldehyde in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Compounds

The unique electronic and steric properties imparted by the dual trifluoromethyl groups on the phenyl ring make 3,5-bis(trifluoromethyl)benzaldehyde an attractive scaffold for designing and synthesizing a variety of pharmacologically active molecules. mdpi.com

The 3,5-bis(trifluoromethyl)phenyl moiety, derived from this compound, is a key component in the development of novel anticancer agents. Researchers have synthesized series of diarylureas and diarylamides that incorporate a 1,3,4-triarylpyrazole scaffold, where the 3,5-bis(trifluoromethyl)phenyl group serves as a terminal ring. nih.gov Many of these compounds have demonstrated potent and broad-spectrum antiproliferative activities across the NCI-60 cell line panel. nih.gov

Notably, compounds featuring the urea (B33335) linker and the 3',5'-bis(trifluoromethyl)phenyl ring exhibited the highest mean percentage of inhibition in single-dose testing and showed high potency in five-dose evaluations. nih.gov For example, one of the most effective compounds in a related series, which also possesses a triarylpyrazole structure, registered an IC50 value of 27 nM against the MDA-MB-435 melanoma cell line. nih.gov The 5-oxopyrrolidine scaffold, which can be synthesized from derivatives of this benzaldehyde (B42025), has also been incorporated into hybrid chemical structures showing anticancer activity. mdpi.com

| Compound Class | Key Structural Feature | Observed Anticancer Activity | Reference |

|---|---|---|---|

| Diarylureas and Diarylamides | 1,3,4-Triarylpyrazole scaffold with a terminal 3,5-bis(trifluoromethyl)phenyl ring | Showed high potency and broad-spectrum activity against the NCI-60 cell line panel. | nih.gov |

| Triarylpyrazoles | Possessing a 3,5-bis(trifluoromethyl)phenyl moiety | Exerted sub-micromolar IC50 values across nine different cancer types. | nih.gov |

The 3,5-bis(trifluoromethyl)phenyl group is instrumental in creating potent antimicrobial agents, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci. mdpi.comnih.gov Scientists have synthesized novel pyrazole (B372694) derivatives containing this moiety that show significant inhibitory effects on Gram-positive bacteria. mdpi.com

In one study, a series of 30 novel pyrazole derivatives were designed and synthesized. Many of these compounds proved to be potent inhibitors of planktonic Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. mdpi.comnih.gov Further investigation revealed that several of these compounds are bactericidal and effective against MRSA persisters. nih.gov The synthetic route to these molecules often involves a pyrazole aldehyde intermediate, which is subsequently modified. mdpi.comnih.gov The presence of the trifluoromethyl groups is considered crucial for their potent activity against various bacterial strains. mdpi.comnih.gov

| Compound Series | Target Pathogens | Key Finding | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles | Gram-positive bacteria (including MRSA and Enterococci) | Potent growth inhibitors with MIC values as low as 0.25 µg/mL. | nih.gov |

| N-(trifluoromethyl)phenyl Substituted Pyrazoles | MRSA and Enterococcus faecalis | Effectively eradicated preformed biofilms, outperforming the antibiotic vancomycin. | nih.gov |

| Bromo and Trifluoromethyl Substituted Pyrazoles | S. aureus, S. epidermidis, E. faecium | The most potent compound (25) in the series showed MIC values of 0.78 µg/mL against MRSA and E. faecium. | nih.gov |

Derivatives of this compound have been used to synthesize 3,5-bis(arylidene)-4-piperidones (BAPs), which show potential as agents against liver cancer (hepatoma) and inflammation. tandfonline.comresearchgate.net The introduction of trifluoromethyl groups onto the BAP scaffold was found to enhance anti-tumor and anti-inflammatory activities. researchgate.netnih.gov

The mechanism of action for these compounds involves the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation. tandfonline.comnih.gov One particularly potent compound, which contains three trifluoromethyl substituents, demonstrated the ability to promote apoptosis in HepG2 liver cancer cells. It achieved this by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and C-caspase-3. nih.gov This compound also inhibited the phosphorylation of p65 and IκBα, key steps in the NF-κB signaling pathway, thereby exerting both anti-hepatoma and anti-inflammatory effects. nih.gov

In the field of neuropharmacology, the 3,5-bis(trifluoromethyl)benzyl group has been incorporated into the design of novel bifunctional peptides that act as both opioid receptor agonists and neurokinin-1 (NK-1) receptor antagonists. nih.gov Such dual-activity compounds are of interest for pain management, as NK-1 antagonists can augment the analgesic effects of opioids and potentially reduce tolerance. nih.gov

In these designs, a 3,5-(bistrifluoromethyl) benzyl (B1604629) ester of N-acylated tryptophan serves as the NK-1 pharmacophore, which is then linked to an opioid pharmacophore sequence like H-Tyr-DAla-Gly-Phe. nih.gov One such peptide, NP30, demonstrated excellent binding affinity at both δ and μ opioid receptors, as well as at rat NK-1 receptors, with Ki values of 4.7 nM, 0.29 nM, and 4.2 nM, respectively. nih.gov Subsequent research led to truncated tripeptide-derived ligands, such as NP66 (Dmt-DAla-Trp-NH-[3',5'-(CF3)2-Bzl]), which retained effective binding and functional activities at both opioid and NK-1 receptors. nih.gov

The trifluoromethyl (-CF3) group is a critical substituent in modern drug design, and the presence of two such groups in this compound makes it a highly valuable precursor. wechemglobal.commdpi.com The incorporation of -CF3 groups into a molecule can profoundly influence its physical, chemical, and biological properties. nih.gov

Key impacts of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. wechemglobal.commdpi.com This property is crucial for reaching biological targets within the body. mdpi.com

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. mdpi.com This can increase the half-life and bioavailability of a drug. wechemglobal.comnih.gov

Altered Electronic Properties : As a strong electron-withdrawing group, -CF3 can significantly alter the electronic nature of an aromatic ring, which can in turn influence how the molecule interacts with its biological target, affecting binding affinity and selectivity. nih.govmdpi.com

These combined effects mean that introducing a 3,5-bis(trifluoromethyl)phenyl moiety into a potential drug molecule is a strategic approach to optimize its pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com

Role as an Intermediate in Pharmaceutical Development

Given its utility in creating a wide range of biologically active compounds, this compound serves as a crucial intermediate in pharmaceutical synthesis. ontosight.aiguidechem.com It is a versatile building block used as a starting material in multi-step syntheses to construct more complex molecular architectures. ontosight.ai Its applications range from the creation of anticancer and antimicrobial agents to the development of novel peptides for neurological targets. nih.govmdpi.comguidechem.comsigmaaldrich.com The aldehyde functional group provides a reactive handle for various chemical transformations, such as condensation and amination reactions, allowing for its incorporation into diverse molecular scaffolds. mdpi.comtandfonline.com

Contributions of 3,5 Bis Trifluoromethyl Benzaldehyde to Materials Science

Building Block for Advanced Materials

3,5-Bis(trifluoromethyl)benzaldehyde serves as a versatile building block for creating complex organic molecules and advanced materials with customized properties. chemimpex.com The presence of trifluoromethyl (CF3) groups is key to its utility. These groups enhance the chemical and thermal stability of the materials it is incorporated into. chemimpex.com Its reactivity as an aldehyde allows it to participate in various chemical reactions, making it a valuable intermediate for researchers and chemists in both academic and industrial laboratories. chemimpex.com This facilitates the development of novel materials designed for specific, high-performance applications.

Synthesis of Functional Polymers and Coatings

In the field of polymer science, this compound is utilized in the development of functional polymers and coatings. chemimpex.com The incorporation of trifluoromethyl groups into polymer structures is a known strategy for enhancing material properties. For instance, fluorinated polyimides, which are synthesized from diamines containing CF3 groups, exhibit excellent thermal stability, high glass transition temperatures, and good solubility in organic solvents, making them suitable for flexible electronics. The aldehyde group in this compound allows for its potential integration into such polymer backbones through reactions with amine-containing monomers, paving the way for new high-performance polymers with improved chemical resistance and thermal properties. chemimpex.com

Development of Metal-Organic Frameworks (MOFs) and Porous Polymers

A significant application of this compound is in the synthesis of highly structured porous materials like expanded porphyrins. Research has shown that the acid-catalyzed condensation of pyrrole (B145914) with this electron-deficient and sterically hindered aldehyde leads to the formation of a series of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins. nih.gov These complex macrocycles, including sapphyrin, N-fused pentaphyrin, hexaphyrin, and heptaphyrin, are produced alongside the more conventional tetrakis-substituted porphyrin. nih.gov

Porphyrins and their expanded analogues are a class of porous molecules with unique optical and electrochemical properties. nih.gov The trifluoromethylphenyl substituents influence the electronic properties of the macrocycle, with studies showing that the HOMO-LUMO gap decreases as the size of the conjugated system increases. nih.gov The synthesis of these sophisticated structures demonstrates the utility of this compound in creating advanced, functional porous materials. nih.gov

Applications in Nonlinear Optical (NLO) Chromophores

The 3,5-bis(trifluoromethyl)phenyl group, derived from this compound, plays a crucial role in the design of advanced nonlinear optical (NLO) chromophores. These materials are essential for technologies like high-speed optical communication and data processing.

Suppression of Dipole-Dipole Interactions by Trifluoromethylbenzene Groups

In the development of NLO materials, a major challenge is preventing the strong dipole-dipole interactions between chromophore molecules, which can cause them to arrange in an antiparallel fashion, thereby canceling out the macroscopic NLO effect. Introducing bulky "isolation groups" is an effective strategy to mitigate this issue.

Theoretical Evaluation of Hyperpolarizability

The performance of an NLO chromophore is fundamentally linked to its molecular first-order hyperpolarizability (β). Theoretical calculations are a vital tool for predicting and understanding this property. Density functional theory (DFT) has been employed to calculate the β values for chromophores containing the 3,5-bis(trifluoromethyl)benzene group.

These theoretical studies, combined with experimental measurements, have shown that the introduction of this group, along with strong electron acceptors, can significantly enhance the microscopic hyperpolarizability. For example, a chromophore featuring both the 3,5-bis(trifluoromethyl)benzene isolation group and an ultra-strong CF3-Ph-TCF acceptor achieved an extremely high calculated β value. This synergy between the bulky, electron-withdrawing isolation group and a potent acceptor is a key design principle for creating highly active NLO materials.

| Chromophore | Electron Acceptor | Isolation Group Present | Calculated First Hyperpolarizability (β) (10⁻³⁰ esu) | Max Wavelength (λmax) in Chloroform (nm) | Decomposition Temperature (Td) (°C) |

|---|---|---|---|---|---|

| A | TCF | No | 225 | 651 | 228 |

| B | CF₃-Ph-TCF | No | 241 | 673 | 225 |

| C | TCF | Yes (3,5-bis(trifluoromethyl)benzene) | 243 | 653 | 235 |

| D | CF₃-Ph-TCF | Yes (3,5-bis(trifluoromethyl)benzene) | 255 | 675 | 230 |

Catalytic Applications of 3,5 Bis Trifluoromethyl Phenyl Containing Systems

Organocatalysis with N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Among the most prominent catalysts featuring the 3,5-bis(trifluoromethyl)phenyl motif is N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea (B124793). rsc.orgrsc.org This compound has emerged as a highly effective and versatile organocatalyst since its introduction. rsc.org Its development marked a significant milestone in hydrogen-bond-mediated catalysis, and it is now widely employed to promote various organic reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and epoxide openings. rsc.org

The N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and its core structural unit, the 3,5-bis(trifluoromethyl)phenyl group, are considered "privileged" motifs in the field of hydrogen-bond organocatalysis. rsc.orgresearchgate.netresearchgate.net This designation stems from their consistent ability to provide high catalytic activity and selectivity across a broad spectrum of reactions. rsc.orgresearchgate.net The efficacy of this motif is attributed to the enhanced acidity and polarizability conferred by the two trifluoromethyl substituents. researchgate.net Research suggests that the privileged nature is not only due to the strong hydrogen-bonding capabilities of the thiourea N-H protons but also involves the ortho C-H bonds of the phenyl ring participating in the binding event with substrates. researchgate.net

The catalytic power of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea lies in its function as a dual hydrogen-bond donor. rsc.orgrsc.org This capability allows it to activate electrophilic substrates, such as those containing carbonyl or imine groups, by forming two distinct hydrogen bonds. rsc.orgnih.gov This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

Simultaneously, as a negative charge develops during the reaction's transition state (for instance, forming an oxyanion), the catalyst effectively stabilizes this charge through the same hydrogen-bonding interactions. rsc.orgresearchgate.net This stabilization of the transition state lowers the activation energy of the reaction, thereby accelerating the transformation. This mechanism of simultaneous substrate activation and transition state stabilization is a key feature of its high catalytic efficiency. rsc.orgrsc.org

Electron-Withdrawing Substituents and Enhanced Catalytic Activity

The presence of strongly electron-withdrawing groups is crucial for the efficacy of hydrogen-bonding catalysts. researchgate.net In the case of the 3,5-bis(trifluoromethyl)phenyl motif, the two trifluoromethyl (-CF3) groups play a pivotal role in enhancing catalytic activity. ontosight.aiguidechem.com These groups withdraw electron density from the aromatic ring, which in turn increases the acidity of the N-H protons of the thiourea moiety. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 401-95-6 | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₄F₆O | nih.govcymitquimica.com |

| Molecular Weight | 242.12 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.com |

| Density | 1.469 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 37 °C at 1.3 mmHg | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.422 | sigmaaldrich.comchemicalbook.com |

Advanced Spectroscopic and Characterization Methodologies in Research on 3,5 Bis Trifluoromethyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-bis(trifluoromethyl)benzaldehyde derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of protons, carbons, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the chemical shifts of the aromatic and aldehydic protons are particularly diagnostic.

The ¹H NMR spectrum of a typical benzaldehyde (B42025) will show the aldehydic proton (CHO) at a characteristic downfield position, generally between 9 and 10 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group. The aromatic protons of a monosubstituted benzene (B151609) ring typically appear in the range of 7 to 8 ppm.

For derivatives of this compound, the strong electron-withdrawing effect of the two trifluoromethyl groups further deshields the aromatic protons. For instance, in tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349), the aromatic protons are observed in its ¹H NMR spectrum. researchgate.net Similarly, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the aromatic protons (Hₒ and Hₚ) appear as singlets at 7.72 and 7.78 ppm, respectively. mdpi.com The chemical shifts for related trifluoromethylated benzaldehydes, such as 3-(trifluoromethyl)benzaldehyde (B1294959), show the aldehydic proton at approximately 10.09 ppm and the aromatic protons in the range of 7.70 to 8.16 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Benzaldehyde Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| Benzaldehyde | Aldehyde (-CHO) | ~10.0 |

| Benzaldehyde | Aromatic (C₆H₅) | 7.5-7.9 |

| 3-(Trifluoromethyl)benzaldehyde | Aldehyde (-CHO) | 10.09 |

| 3-(Trifluoromethyl)benzaldehyde | Aromatic | 7.70-8.16 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing a "fingerprint" of the carbon skeleton.

In this compound and its derivatives, key signals include the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the trifluoromethyl groups. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, often above 190 ppm. The aromatic carbons appear in the range of 120-140 ppm. The carbons of the trifluoromethyl groups (CF₃) are identifiable by their characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

For example, the ¹³C NMR spectrum of 3-(trifluoromethyl)benzaldehyde shows the carbonyl carbon at 190.7 ppm. The carbon atom attached to the trifluoromethyl group appears at 131.8 ppm as a quartet, and the trifluoromethyl carbon itself is observed at 123.5 ppm, also as a quartet. rsc.org The carbons of the aromatic ring show signals at 126.4 ppm (quartet), 129.8 ppm, 130.8 ppm (quartet), and 136.8 ppm. rsc.org This data provides a clear map of the carbon skeleton and the influence of the electron-withdrawing trifluoromethyl group.

Table 2: Illustrative ¹³C NMR Data for Trifluoromethylated Benzaldehydes

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 3-(Trifluoromethyl)benzaldehyde | C=O | 190.7 | Singlet |

| 3-(Trifluoromethyl)benzaldehyde | C-CF₃ | 131.8 | Quartet |

| 3-(Trifluoromethyl)benzaldehyde | CF₃ | 123.5 | Quartet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. The chemical shift of the fluorine atoms is very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for characterizing trifluoromethyl groups.

For compounds containing trifluoromethyl groups on a benzene ring, the ¹⁹F NMR signal typically appears as a singlet in a specific region of the spectrum. For instance, the ¹⁹F NMR spectrum of 3,5-bis(trifluoromethyl)benzoic acid, a closely related compound, shows a sharp singlet at -61.3 ppm in DMSO-d₆. sigmaaldrich.com In the case of 1,4-bis(trifluoromethyl)benzene, the signal for the two CF₃ groups is observed at -63.3 ppm in CDCl₃. rsc.org The chemical shifts for trifluoromethyl groups attached to an aromatic ring generally fall within the range of -55 to -90 ppm. sigmaaldrich.com This technique is therefore highly diagnostic for confirming the presence and electronic environment of the trifluoromethyl substituents in derivatives of this compound.

Table 3: Typical ¹⁹F NMR Chemical Shifts for Aromatic Trifluoromethyl Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzoic acid | DMSO-d₆ | -61.3 |

| 1,4-Bis(trifluoromethyl)benzene | CDCl₃ | -63.3 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the determination of the elemental formula.

For this compound (C₉H₄F₆O), the calculated molecular weight is approximately 242.12 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 242. The NIST Mass Spectrometry Data Center reports prominent peaks at m/z 242, 241, and 213. nih.gov The peak at m/z 241 likely corresponds to the loss of a hydrogen atom ([M-H]⁺), a common fragmentation pattern for aldehydes. The peak at m/z 213 could result from the loss of the formyl group (-CHO).

HRMS would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. For instance, in the HRMS analysis of a derivative, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, the experimentally determined mass of the protonated molecule (MH⁺) was 335.0979, which is in close agreement with the calculated mass of 335.0983 for the formula C₁₅H₁₃F₆N₂.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Interpretation |

|---|---|---|

| [C₉H₄F₆O]⁺ | 242 | Molecular Ion (M⁺) |

| [C₉H₃F₆O]⁺ | 241 | Loss of H ([M-H]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the aldehyde and trifluoromethyl functional groups. The most prominent feature for the aldehyde is the strong carbonyl (C=O) stretching vibration, which for aromatic aldehydes typically appears in the region of 1710-1685 cm⁻¹. vscht.cz Another diagnostic band for aldehydes is the C-H stretch of the aldehyde group, which usually appears as one or two bands of moderate intensity between 2830 and 2695 cm⁻¹. vscht.cz

The trifluoromethyl groups give rise to strong C-F stretching absorptions. These are typically observed in the region of 1350 to 1100 cm⁻¹. For example, in N-(3,5-bis(trifluoromethyl)benzyl)stearamide, strong C-F stretching bands are seen at 1174 cm⁻¹ (asymmetric) and 1115 cm⁻¹ (symmetric). mdpi.com Aromatic C-H stretching vibrations are also expected just above 3000 cm⁻¹. docbrown.info

Table 5: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1710-1685 |

| Aldehyde (C-H) | Stretch | 2830-2695 |

| Trifluoromethyl (C-F) | Stretch | 1350-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. In aromatic aldehydes like this compound, the primary electronic transitions observed are π→π* and n→π*.

The π→π* transitions, which are typically high-energy and result in strong absorption bands, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The n→π* transition is a lower-energy process involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition results in a weaker absorption band at a longer wavelength.

For benzaldehyde in water, a strong π→π* transition is observed with a maximum absorbance (λₘₐₓ) at approximately 248 nm. researchgate.net A weaker n→π* transition is also observed around 283 nm. researchgate.net In derivatives such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, two distinct absorptions are noted in acetonitrile (B52724) at 205.0 nm and 265.7 nm, corresponding to π→π* and n→π* transitions, respectively. mdpi.com The presence of the trifluoromethyl groups can influence the exact position and intensity of these absorption bands.

Table 6: Electronic Transitions in Benzaldehyde Derivatives

| Compound | Solvent | λₘₐₓ (nm) | Transition |

|---|---|---|---|

| Benzaldehyde | Water | ~248 | π→π* |

| Benzaldehyde | Water | ~283 | n→π* |

| N-(3,5-Bis(trifluoromethyl)benzyl)stearamide | Acetonitrile | 205.0 | π→π* |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tris[3,5-bis(trifluoromethyl)phenyl]borane |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| 3-(Trifluoromethyl)benzaldehyde |

| 3,5-Bis(trifluoromethyl)benzoic acid |

| 1,4-Bis(trifluoromethyl)benzene |

| N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. In the study of derivatives of this compound, this methodology provides precise information on bond lengths, bond angles, and the conformation of the molecules within the crystal lattice. Such data are crucial for understanding structure-property relationships and for the rational design of new materials.

A key example of the application of X-ray crystallography is in the characterization of compounds synthesized from this compound. Research findings have detailed the crystal structure of derivatives, offering insights into their solid-state arrangement.

For instance, the crystal structure of (E)-2-(3,5-bis(trifluoromethyl) benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a derivative of this compound, has been elucidated. researchgate.net The compound was synthesized by the reaction of 7-methoxy-1-tetralone (B20472) with this compound. researchgate.net Suitable crystals for X-ray diffraction analysis were obtained by recrystallization from a dichloromethane (B109758) and methanol (B129727) system. researchgate.net

The crystallographic data revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The precise unit cell dimensions and other parameters from the data collection are summarized in the table below.

Table 1: Crystallographic Data for (E)-2-(3,5-bis(trifluoromethyl) benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₄F₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c (no. 14) |

| a (Å) | 14.791(2) |

| b (Å) | 8.5303(9) |

| c (Å) | 15.531(3) |

| β (°) | 115.474(19) |

| Volume (ų) | 1769.1(5) |

| Z | 4 |

| Temperature (K) | 100 |

| Rgt(F) | 0.0574 |

| wRref(F²) | 0.1451 |

Theoretical and Computational Studies on 3,5 Bis Trifluoromethyl Benzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety. ijltet.org This approach allows for the accurate calculation of molecular structures, vibrational frequencies, and electronic properties. researchgate.net For derivatives such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide and 3,5-bis(trifluoromethyl)phenylboronic acid, geometry optimization and property calculations are commonly performed using Becke's three-parameter hybrid functional with the Lee–Yang–Parr correlation functional (B3LYP) and basis sets like 6-311+G(d,p). ijltet.orgmdpi.com These computational studies provide insights that are in good agreement with experimental findings. mdpi.com

DFT calculations have been crucial in exploring the complex reaction pathways involving derivatives of 3,5-bis(trifluoromethyl)benzaldehyde, particularly in the realm of catalysis.

In studies of organoborane-catalyzed transfer hydrogenation, DFT calculations were used alongside NMR experiments to investigate the mechanism. researchgate.net These studies focused on catalysts like tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) for the reduction of aldehydes. researchgate.net The calculations help to map out the steps of the catalytic cycle, including hydride transfer, which is fundamental to the reaction pathway. researchgate.net

Furthermore, DFT has been applied to understand the role of 3,5-bis(trifluoromethyl)benzenethiol (B1297511) in the radical hydroformylation of alkenes. acs.org Computational evidence helped to propose a detailed reaction mechanism, starting with a single-electron transfer from a photoexcited catalyst to generate a radical anion, leading to the formation of a key formyl radical. acs.org This formyl species then adds to an alkene to generate an alkyl radical, which is subsequently turned over by the thiophenol catalyst. acs.org The calculations were instrumental in confirming the role of the thiol as the hydrogen atom transfer (HAT) agent, which is key to the efficiency of the reaction. acs.org

While direct application of the energetic span model to this compound reactions is not extensively documented, the calculation of activation free energies (ΔG‡) for reactions involving its derivatives is a common practice. For instance, in the thiophenol-catalyzed radical hydroformylation, DFT calculations showed that the use of a 3,5-bis(trifluoromethyl)benzenethiol catalyst significantly lowers the reaction barrier for the hydrogen atom transfer step. acs.org This reduction in activation energy is critical for achieving efficient catalytic turnover, especially with sterically hindered substrates. acs.org

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative of this compound, DFT calculations at the B3LYP/6-311+G(d,p) level determined the HOMO-LUMO gap to be 5.54 eV. mdpi.com This relatively high value suggests that the molecule is quite stable. mdpi.com The analysis of the orbital distribution revealed that the HOMO is primarily located over the amide nitrogen, indicating its electron-donating capability. mdpi.com Conversely, the LUMO is mainly situated on the 3,5-bis(trifluoromethyl)phenyl moiety, highlighting its electron-accepting character. mdpi.com This separation of frontier orbitals indicates that charge transfer occurs within the molecule. ijltet.org

The energies of these frontier orbitals are also used to calculate various global reactivity descriptors, as shown in the table below. mdpi.com

| Parameter | Definition | Calculated Value (eV) for N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.54 |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in materials designed for non-linear optical (NLO) applications. ijltet.org NLO materials can alter the properties of light and are crucial for technologies like optical communication and data storage. ijltet.org

Theoretical studies on 3,5-bis(trifluoromethyl)phenyl boronic acid have shown that the HOMO-LUMO energy gap calculated via DFT can be used to interpret the NLO activity of the molecule. ijltet.org A smaller energy gap generally correlates with a larger first-order hyperpolarizability (β), which is a measure of the NLO response. DFT calculations are a key tool for predicting the β values of new molecules before their synthesis, guiding the design of more efficient NLO materials.

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack). mdpi.com

For the derivative N-(3,5-bis(trifluoromethyl)benzyl)stearamide, an MEP analysis showed a significant electron-rich region (red) around the carbonyl oxygen atom. mdpi.com An electron-deficient region was identified around the amide nitrogen. mdpi.com The analysis also revealed neutral (green) regions around the 3,5-bis(trifluoromethyl)phenyl moiety and the long aliphatic chain, indicating these are potential sites for lipophilic interactions. mdpi.com This information is valuable for understanding how the molecule might interact with other molecules or biological receptors. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. ijltet.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the interaction between a ligand and its receptor's binding site. For derivatives of this compound, molecular docking simulations have been instrumental in elucidating their potential as bioactive agents by modeling their interactions with various biological targets.

A notable study investigated the binding of simple, low molecular weight 3,5-bis(trifluoromethyl)benzene derivatives to the human neurokinin-1 receptor (NK1R). researchgate.net The 3,5-bis(trifluoromethyl)phenyl group is a common feature in non-peptide NK1R antagonists, typically situated in a lipophilic pocket of the receptor's orthosteric binding site, where it establishes extensive hydrophobic contacts. researchgate.net In this particular study, molecular docking simulations were performed using AutoDock Vina to predict the binding modes of six such derivatives. The simulations predicted that these compounds would bind to the NK1R, with the 3,5-bis(trifluoromethyl)phenyl ring positioned in the lipophilic pocket and other functional groups forming hydrogen bonds with residues like Gln165 and Thr201. researchgate.net

The predicted binding poses from the docking simulations for these derivatives at the hNK1R are illustrated in a two-dimensional representation, highlighting key interactions. For instance, hydrogen bonds were predicted between the ligands and specific residues of the receptor, and various residues were identified as being involved in hydrophobic interactions with the ligands. researchgate.net

However, a crucial aspect of this research was the comparison of the computational predictions with experimental data. While the docking scores suggested favorable binding, the experimental receptor affinity for these simple derivatives was found to be very low (IC50 > 100 μM). researchgate.net This discrepancy highlighted a limitation of the scoring function in distinguishing between low-affinity and high-affinity binders of low molecular weight. researchgate.net Further analysis through molecular dynamics simulations suggested that the initial docking might have overestimated the stability of certain interactions, such as hydrogen bonds. researchgate.net

This example underscores both the utility and the challenges of molecular docking simulations. While it is a powerful tool for generating hypotheses about ligand-receptor interactions and guiding the design of new derivatives, the predictions must be carefully validated with experimental data. The insights gained from such combined computational and experimental studies are invaluable for refining future molecular models and designing more potent and selective ligands.

In a broader context, derivatives containing the trifluoromethylphenyl moiety have been the subject of numerous molecular docking studies against various therapeutic targets, such as tyrosine kinases. These studies help in rationalizing the structure-activity relationships and in the design of novel inhibitors.

Table 1: Predicted Interactions of 3,5-Bis(trifluoromethyl)benzene Derivatives with hNK1R

| Compound Type | Predicted Binding Pocket | Key Interacting Residues (Predicted) | Predicted Interaction Types |

| 3,5-Bis(trifluoromethyl)benzene Derivatives | Lipophilic bottom of the orthosteric binding site | Gln165, Thr201 | Hydrogen bonds, Hydrophobic contacts |

Correlation of Theoretical Predictions with Experimental Data

The synergy between theoretical predictions and experimental data is a cornerstone of modern chemical research. For this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding their structural, electronic, and spectroscopic properties. The correlation of these theoretical predictions with experimental findings provides a deeper understanding of the molecular characteristics and validates the computational models used.

A comprehensive study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative of this compound, showcases an excellent correlation between theoretical calculations and experimental data. nih.gov The geometry of this molecule was optimized using DFT with the B3LYP method and a 6-311+G(d,p) basis set. nih.gov The theoretical vibrational frequencies were then calculated and compared with the experimental Fourier-transform infrared (FT-IR) spectrum. nih.gov

It is a common observation that vibrational frequencies calculated using DFT are often overestimated. Therefore, they are typically scaled by an empirical factor to better match the experimental values. nih.gov In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a scaling factor of 1.0 was applied. The comparison revealed a good agreement between the calculated and experimental spectra. For instance, the key stretching vibrations for the N-H and C=O bonds were computationally predicted at 3642.71 cm⁻¹ and 1739.37 cm⁻¹, respectively, while the experimental values were observed at 3290.54 cm⁻¹ and 1647.48 cm⁻¹. nih.gov Similarly, other significant vibrations, such as the C-N-H in-plane deformation and C-N stretching, also showed a strong correlation between the theoretical and experimental data. nih.gov

Another example of such correlation is found in the study of 3,5-bis(trifluoromethyl)phenylboronic acid. Here, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the molecular geometry and vibrational spectra. rjptonline.org The calculated geometric parameters were found to be in close agreement with experimental values, and the theoretical FT-IR spectrum correlated well with the experimentally recorded one. rjptonline.org For example, a strong band observed in the experimental IR spectrum at 3357 cm⁻¹, corresponding to the O-H stretching vibration, was calculated to be at 3689 cm⁻¹, showing a predictable shift. rjptonline.org

Beyond spectroscopic data, theoretical calculations can also provide insights into the electronic properties of molecules. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map provided a theoretical basis for its reactivity and potential interaction sites. nih.gov The MEP analysis identified an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen, which is consistent with the expected resonance in amides. nih.gov

The correlation of theoretical predictions with experimental biological activity is also a critical area of research. While direct quantitative prediction of biological activity from first principles is challenging, computational methods can provide descriptors that are often correlated with bioactivity. For instance, the calculated HOMO-LUMO energy gap can be an indicator of chemical reactivity and stability. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies often utilize such computationally derived descriptors to build models that predict the biological activity of new compounds. researchgate.netscienceopen.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for N-(3,5-Bis(trifluoromethyl)benzyl)stearamide

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretching | 3642.71 | 3290.54 |

| C=O Stretching | 1739.37 | 1647.48 |

| C-N-H In-plane Deformation | 1536.04 | 1557.52 |

| C-N Stretching | 1280.41 | 1285.09 |

| νas C-F | 1169.85 | 1174.98 |

| νs C-F | 1123.66 | 1115.40 |

Advanced Derivatives and Analogues of 3,5 Bis Trifluoromethyl Benzaldehyde

Meso-3,5-Bis(trifluoromethyl)phenyl-Substituted Expanded Porphyrins

The synthesis of expanded porphyrins using 3,5-bis(trifluoromethyl)benzaldehyde has yielded a variety of complex macrocycles. The trifluoroacetic acid-catalyzed condensation of pyrrole (B145914) with the electron-deficient and sterically hindered this compound unexpectedly produces a series of meso-substituted expanded porphyrins. mdpi.com This reaction yields not only the conventional 5,10,15,20-tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin (B13647484) but also larger analogues such as rsc.orgsapphyrin, researchgate.nethexaphyrin, and nih.govheptaphyrin. mdpi.com

These novel macrocycles have been characterized using mass spectrometry, NMR spectroscopy, and various absorption and fluorescence spectroscopies. mdpi.comnih.gov Optical and electrochemical studies of these expanded porphyrins demonstrate that as the size of the conjugated macrocycle increases, the HOMO-LUMO gap decreases. mdpi.com This trend is associated with an enhanced deactivation of the excited singlet state back to the ground state. mdpi.com

N-Fused and Nitrogen-Expanded Porphyrin Analogs

Among the products formed during the acid-catalyzed condensation of pyrrole and this compound are N-fused porphyrin analogs. mdpi.com Specifically, an N-fused rsc.orgpentaphyrin has been identified and characterized. mdpi.com Another study also reported the synthesis of an N-fused nih.govpentaphyrin bearing meso-alkyl substituents. The structure of the N-fused nih.govpentaphyrin is described as distorted and contains a tricyclic fused moiety. These nitrogen-fused structures represent a significant structural variation from conventional porphyrins, arising from alternative reaction pathways during the condensation process.

Pyrazole (B372694) Derivatives as Potent Growth Inhibitors